Epidermal growth factor

Content Navigation

CAS Number

Product Name

IUPAC Name

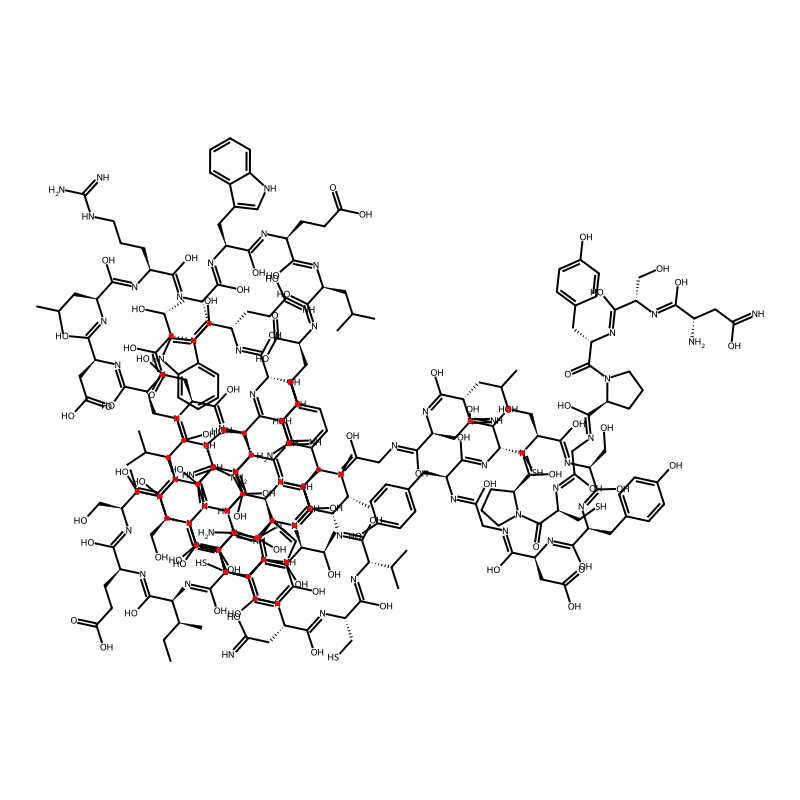

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Epidermal growth factor is a crucial signaling molecule that promotes the growth and differentiation of epidermal tissues. Discovered by Stanley Cohen in the 1960s, it plays a significant role in various biological processes, including tissue repair and development. The protein consists of 53 amino acids and has a molecular weight of approximately 6 kilodaltons. It is characterized by three intramolecular disulfide bonds that stabilize its structure, allowing it to effectively bind to its receptor, the epidermal growth factor receptor, initiating a cascade of cellular responses essential for growth and healing .

Epidermal growth factor primarily functions through its interaction with the epidermal growth factor receptor. Upon binding, the receptor undergoes dimerization, activating its intrinsic protein-tyrosine kinase activity. This activation leads to autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic domain, which then triggers several downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways are critical for cellular proliferation, survival, and differentiation .

Epidermal growth factor exhibits a wide range of biological activities:

- Cell Proliferation: Stimulates the division of various cell types, particularly epithelial cells.

- Wound Healing: Enhances the healing process in damaged tissues by promoting cell migration and proliferation.

- Neuroprotection: Increases axon regeneration in peripheral nerves and supports Schwann cell function, which is vital for nerve repair .

- Tumorigenesis: EGF can also play a role in cancer progression by stimulating the growth of certain tumors that express high levels of epidermal growth factor receptors .

Epidermal growth factor has numerous applications across various fields:

- Medical Treatments: Used in therapies for skin injuries and burns to accelerate healing.

- Cosmetic Industry: Incorporated into skincare products for its regenerative properties.

- Cancer Therapy: Targeted therapies utilize antibodies against epidermal growth factor receptors to inhibit tumor growth .

- Neuroscience Research: Investigated for its potential to enhance nerve regeneration after injury .

Epidermal growth factor interacts predominantly with the epidermal growth factor receptor. This interaction is critical for initiating signal transduction pathways that regulate cell behavior. Studies have shown that mutations or overexpression of the epidermal growth factor receptor can lead to various cancers. Additionally, EGF has been shown to interact with other members of the ErbB family of receptors, such as transforming growth factor alpha, enhancing its biological effects on cells .

Several compounds exhibit similar biological activities to epidermal growth factor. A comparison highlights their unique features:

| Compound | Source | Major Function |

|---|---|---|

| Epidermal Growth Factor | Salivary glands | Stimulates epidermal and epithelial cell growth |

| Transforming Growth Factor Alpha | Epithelial cells | Similar role in stimulating cell proliferation |

| Transforming Growth Factor Beta | Platelets and other tissues | Inhibits tumor cell cultures |

| Platelet-Derived Growth Factor | Platelets | Stimulates mesenchymal cell growth |

| Heregulin | Various tissues | Involved in breast development and cancer |

Epidermal growth factor is unique due to its specific role in epithelial tissue development and repair, as well as its distinct receptor interactions compared to other growth factors like transforming growth factors and platelet-derived factors .

Human epidermal growth factor is a single-chain polypeptide consisting of fifty-three amino acid residues with the complete sequence: NSDSECPLSHDGYCLHDGVCMYIEALDKYACNCVVGYIGERCQYRDLKWWELR [1] [3]. The protein exhibits a compact primary structure that serves as the foundation for its biological activity and receptor binding specificity [8].

The amino acid composition of human epidermal growth factor demonstrates a distinctive distribution pattern that contributes to its structural stability and functional properties. Cysteine residues constitute the most abundant amino acid type, representing 11.3% of the total composition with six residues distributed throughout the sequence [1]. Aspartic acid, leucine, and tyrosine each contribute 9.4% of the total composition with five residues each, while glutamic acid and glycine each account for 7.5% with four residues [1] [3].

| Amino Acid | Single Letter Code | Count | Percentage (%) |

|---|---|---|---|

| Cysteine | C | 6 | 11.3 |

| Aspartic acid | D | 5 | 9.4 |

| Leucine | L | 5 | 9.4 |

| Tyrosine | Y | 5 | 9.4 |

| Glutamic acid | E | 4 | 7.5 |

| Glycine | G | 4 | 7.5 |

| Arginine | R | 3 | 5.7 |

| Serine | S | 3 | 5.7 |

| Valine | V | 3 | 5.7 |

| Alanine | A | 2 | 3.8 |

| Histidine | H | 2 | 3.8 |

| Isoleucine | I | 2 | 3.8 |

| Lysine | K | 2 | 3.8 |

| Asparagine | N | 2 | 3.8 |

| Tryptophan | W | 2 | 3.8 |

| Methionine | M | 1 | 1.9 |

| Proline | P | 1 | 1.9 |

| Glutamine | Q | 1 | 1.9 |

The high concentration of cysteine residues is particularly significant as these contribute to the formation of three intramolecular disulfide bonds that are essential for maintaining the protein's tertiary structure [1] [6]. The presence of multiple aromatic residues, including five tyrosine residues and two tryptophan residues, contributes to the hydrophobic core formation and structural stability [21]. The distribution of charged residues, including four glutamic acid residues and five aspartic acid residues, influences the protein's isoelectric point and surface charge distribution [19].

Three-Dimensional Configuration

The three-dimensional structure of human epidermal growth factor has been extensively characterized through nuclear magnetic resonance spectroscopy and X-ray crystallography studies [2] [9]. The protein adopts a compact globular conformation characterized by a predominantly beta-sheet architecture with minimal alpha-helical content [12] [16].

The overall molecular architecture consists of two distinct structural domains connected by flexible loop regions [5] [20]. The amino-terminal region exhibits an extended conformation that demonstrates significant flexibility, particularly under physiological conditions [5]. This structural flexibility is crucial for the protein's ability to interact with multiple receptor types and maintain broad receptor specificity [20].

Nuclear magnetic resonance studies conducted at physiological pH values have revealed that the three-dimensional structure differs significantly from conformations observed under acidic conditions [5]. At pH 6.8, the protein maintains a more extended amino-terminal configuration compared to the compact structure observed at pH 2.0 [5]. These conformational differences are primarily localized to the carboxy-terminal tail region, which encompasses residues 33-50 [5].

The protein's secondary structure composition includes approximately thirty percent beta-sheet content organized into antiparallel arrangements [13] [25]. The central structural motif consists of an antiparallel beta-sheet formed by residues 60-65 paired with residues 68-73 [13]. Additional structural elements include a type II beta-turn located between residues 74 and 77, and a five-residue turn spanning residues 79 through 83 [13].

Crystallographic analysis has demonstrated that human epidermal growth factor molecules can form dimeric arrangements under specific conditions [2] [9]. The crystal structure determined at pH 8.1 reveals two protein molecules in the asymmetric unit that establish intermolecular contacts through residues essential for receptor binding [2]. This dimerization capability may play a crucial role in the mechanism of receptor activation and signal transduction [2].

Disulfide Bridge Architecture

The disulfide bridge architecture of human epidermal growth factor represents one of its most critical structural features, consisting of three intramolecular disulfide bonds that maintain the protein's compact tertiary structure [1] [6]. These disulfide bridges follow a specific connectivity pattern that is highly conserved across the epidermal growth factor family of proteins [8].

The three disulfide bonds are formed between the following cysteine residues: Cys6-Cys20, Cys14-Cys31, and Cys33-Cys42 [1]. This disulfide bonding pattern creates a stable three-looped conformation that is characteristic of the epidermal growth factor domain architecture [21]. The cysteine residues are positioned at sequence positions 6, 14, 20, 31, 33, and 42, creating a specific spatial arrangement that contributes to the protein's biological activity [1].

| Disulfide Bond | Cysteine Positions | Structural Significance |

|---|---|---|

| Bridge 1 | Cys6-Cys20 | Amino-terminal loop stabilization |

| Bridge 2 | Cys14-Cys31 | Central domain organization |

| Bridge 3 | Cys33-Cys42 | Carboxy-terminal loop formation |

The formation and maintenance of these disulfide bridges are essential for protein stability and biological function [6]. Research has demonstrated that reduction of these disulfide bonds leads to significant alterations in the protein's spatial structure, including changes in beta-sheet geometry and potential formation of alternative conformational states [6]. Under physiological conditions, disruption of the disulfide bridge architecture prevents proper folding and can lead to the formation of inactive protein variants [6].

Studies examining the role of disulfide bonds in structural formation have revealed that these bridges are critical for maintaining the canonical epidermal growth factor fold [21]. The specific disulfide connectivity pattern distinguishes epidermal growth factor from related proteins that may adopt alternative disulfide arrangements [21]. Structural analysis has shown that the hydrophobic interactions nucleated by conserved residues work in conjunction with the disulfide bridges to maintain the proper three-dimensional configuration [21].

The stability of the disulfide bridge architecture is influenced by environmental conditions, including pH and ionic strength [6]. Circular dichroism spectroscopy studies have demonstrated that alterations in disulfide bond integrity can lead to changes in secondary structure content, particularly affecting beta-sheet organization [6]. These findings emphasize the critical importance of maintaining proper disulfide connectivity for preserving both structural integrity and biological activity [6].

Molecular Mass and Physicochemical Characteristics

Human epidermal growth factor exhibits well-defined molecular mass and physicochemical properties that have been characterized through various analytical techniques [3] [7]. The protein has a calculated molecular weight of 6,045 daltons, corresponding to its fifty-three amino acid composition [1] [10]. Mass spectrometry analysis has confirmed this theoretical molecular weight with high precision [7].

The complete molecular formula of human epidermal growth factor is C₂₅₇H₃₈₁N₇₃O₈₃S₇, reflecting the elemental composition derived from its amino acid sequence [7] [14]. This formula accounts for all constituent atoms including the seven sulfur atoms contributed by the six cysteine residues and one methionine residue [7].

| Property | Value | Analytical Method |

|---|---|---|

| Molecular Weight | 6,045 Da | Mass spectrometry |

| Molecular Formula | C₂₅₇H₃₈₁N₇₃O₈₃S₇ | Sequence analysis |

| Amino Acid Length | 53 residues | Sequence determination |

| Isoelectric Point | 4.43 | Zeta potential measurement |

| Disulfide Bonds | 3 intramolecular | Structural analysis |

| Protein Family | Epidermal growth factor-like | Sequence homology |

The isoelectric point of human epidermal growth factor has been determined to be 4.43 through zeta potential measurements across a range of pH values [19] [23]. This relatively acidic isoelectric point reflects the predominance of negatively charged residues, including multiple aspartic acid and glutamic acid residues, over positively charged amino acids [19].

Solubility characteristics demonstrate that human epidermal growth factor is readily soluble in aqueous solutions under physiological conditions [7] [17]. The protein maintains stability in phosphate-buffered saline and various biological media [29]. Storage recommendations specify maintenance at -20°C with the addition of carrier proteins such as human serum albumin or bovine serum albumin to prevent degradation during long-term storage [29].

The physicochemical stability of human epidermal growth factor varies significantly with environmental conditions [18] [19]. The protein demonstrates optimal stability within a pH range of 6.0 to 8.0, where it maintains greater than 93.9% purity and mass recovery under accelerated stability testing conditions [18]. Outside this pH range, the protein becomes susceptible to aggregation, cleavage, and other degradation processes [18].

Thermal stability analysis using differential scanning calorimetry has revealed that the protein exhibits a melting temperature exceeding 70°C under optimal buffer conditions [19] [23]. The thermal stability is significantly enhanced at pH values above 6.2, particularly in histidine buffer systems [19]. Buffer composition studies have identified Tris buffer at pH 7.2 as providing the most favorable conditions for maintaining thermodynamic stability [19] [23].

Structural Stability Parameters

The structural stability of human epidermal growth factor has been comprehensively evaluated through multiple biophysical analytical approaches, revealing specific parameters that govern protein integrity under various environmental conditions [17] [18] [19]. These stability parameters are critical for understanding the protein's behavior in biological systems and for developing appropriate storage and handling protocols [17].

Thermal stability analysis using differential scanning calorimetry has established that human epidermal growth factor exhibits remarkable thermodynamic stability under optimal conditions [19] [23]. The protein demonstrates a melting temperature exceeding 70°C when maintained in histidine buffer at pH values above 6.2 [19]. This high thermal stability reflects the stabilizing influence of the three intramolecular disulfide bonds and the compact beta-sheet architecture [19].

pH-dependent stability studies have identified a critical stability window between pH 6.0 and 8.0, within which the protein maintains its native conformation and biological activity [18] [19]. Within this range, accelerated stability testing demonstrates that human epidermal growth factor retains greater than 93.9% purity and mass recovery after extended incubation at elevated temperatures [18]. Below pH 6.0 or above pH 8.0, the protein becomes increasingly susceptible to aggregation, chemical modification, and structural degradation [18].

| Stability Parameter | Optimal Range/Value | Measurement Technique |

|---|---|---|

| pH Stability Range | 6.0-8.0 | Accelerated stability testing |

| Thermal Stability (Tm) | >70°C (pH >6.2) | Differential scanning calorimetry |

| Isoelectric Point | 4.43 | Dynamic light scattering |

| Optimal Buffer System | Tris pH 7.2 | Comparative stability analysis |

| Storage Temperature | -20°C | Long-term stability studies |

| Aggregation Threshold | Minimal at pH ≠ pI | Dynamic light scattering |

| Structural Integrity | Maintained 6.0-8.0 pH | Circular dichroism spectroscopy |

Dynamic light scattering measurements have provided insights into the aggregation behavior of human epidermal growth factor under various solution conditions [19] [23]. The protein exhibits minimal aggregation tendency when maintained at pH values distant from its isoelectric point of 4.43 [19]. As the solution pH approaches the isoelectric point, the absolute zeta potential decreases, leading to increased protein-protein interactions and potential aggregation [19].

Buffer system optimization studies have demonstrated that different buffer compositions significantly influence protein stability [19] [23]. Tris buffer at pH 7.2 provides superior thermodynamic stability compared to alternative buffer systems such as phosphate, histidine, citrate, or HEPES [19]. The enhanced stability in Tris buffer correlates with reduced intermolecular beta-sheet formation and higher absolute zeta potential values [19].

Structural integrity monitoring using circular dichroism spectroscopy and attenuated total reflection Fourier-transform infrared spectroscopy has revealed that environmental stress conditions can induce changes in secondary structure composition [6] [19]. Conditions that promote protein unfolding or aggregation lead to alterations in beta-sheet content and the formation of intermolecular beta-sheet structures [6] [19]. These changes serve as sensitive indicators of protein stability loss and structural degradation [6].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Storage

Wikipedia

Dates

Explore Compound Types